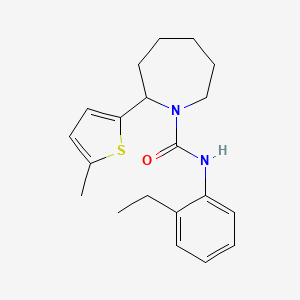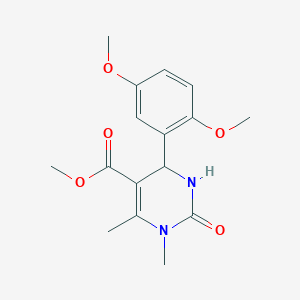
N-(2-ethylphenyl)-2-(5-methyl-2-thienyl)-1-azepanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-ethylphenyl)-2-(5-methyl-2-thienyl)-1-azepanecarboxamide, also known as ET-1, is a compound that has been the subject of scientific research due to its potential use in treating various diseases.
Mecanismo De Acción
N-(2-ethylphenyl)-2-(5-methyl-2-thienyl)-1-azepanecarboxamide works by inhibiting the activity of certain enzymes and proteins in the body that are involved in inflammation and cancer growth. It also activates certain signaling pathways that are involved in cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in the body. It has been shown to inhibit the activity of certain enzymes and proteins involved in inflammation, such as cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB). It has also been shown to inhibit the growth of cancer cells by inducing apoptosis (programmed cell death) and inhibiting angiogenesis (the formation of new blood vessels).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2-ethylphenyl)-2-(5-methyl-2-thienyl)-1-azepanecarboxamide in lab experiments is its ability to inhibit inflammation and cancer growth, which makes it a potentially valuable tool for studying these processes. However, one limitation is that this compound is a relatively new compound, and more research is needed to fully understand its mechanisms of action and potential applications.
Direcciones Futuras
There are several future directions for research on N-(2-ethylphenyl)-2-(5-methyl-2-thienyl)-1-azepanecarboxamide. One area of interest is its potential use in treating neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential use in combination with other drugs to enhance their effectiveness in treating cancer and inflammation. Additionally, more research is needed to fully understand the biochemical and physiological effects of this compound and its mechanisms of action.
Métodos De Síntesis
The synthesis of N-(2-ethylphenyl)-2-(5-methyl-2-thienyl)-1-azepanecarboxamide involves a multi-step process that starts with the reaction of 2-ethylphenylamine with 5-methyl-2-thiophenecarboxylic acid. This reaction is followed by the addition of sodium hydroxide and 1,4-dibromobutane to form the azepane ring. The final step involves the addition of thionyl chloride to produce this compound.
Aplicaciones Científicas De Investigación
N-(2-ethylphenyl)-2-(5-methyl-2-thienyl)-1-azepanecarboxamide has been the subject of scientific research due to its potential use in treating various diseases, including cancer, inflammation, and neurological disorders. Studies have shown that this compound has anti-inflammatory and anti-cancer properties, and it may also have neuroprotective effects.
Propiedades
IUPAC Name |
N-(2-ethylphenyl)-2-(5-methylthiophen-2-yl)azepane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2OS/c1-3-16-9-6-7-10-17(16)21-20(23)22-14-8-4-5-11-18(22)19-13-12-15(2)24-19/h6-7,9-10,12-13,18H,3-5,8,11,14H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYULVQKQWHIXCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)N2CCCCCC2C3=CC=C(S3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]-N-(2,3-dichlorophenyl)acetamide](/img/structure/B5013103.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-5,8-dimethoxy-N,4-dimethyl-2-quinolinamine](/img/structure/B5013117.png)
![5-bromo-2-ethyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5013119.png)

![1-(3-chloro-4-methoxybenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B5013135.png)
![4-(2,5-dimethoxyphenyl)-4-oxo-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B5013140.png)
![N-(3-chloro-4-methoxyphenyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B5013146.png)
![1-(2-fluorophenyl)-5-{[5-(4-fluorophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5013150.png)




![2-[(5-imino-7-oxo-2-phenyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl benzenesulfonate](/img/structure/B5013197.png)